Flunixin méglumine

Vue d'ensemble

Description

La flunixine méglumine est un médicament anti-inflammatoire non stéroïdien (AINS) puissant, non narcotique, couramment utilisé en médecine vétérinaire. Il est principalement utilisé pour contrôler l'inflammation et la douleur chez les animaux, en particulier chez les chevaux, les bovins et les porcs. Le composé est connu pour ses propriétés analgésiques, antipyrétiques et anti-inflammatoires, ce qui en fait un outil précieux pour la gestion de diverses affections telles que les coliques chez les chevaux, les maladies respiratoires bovines et l'endotoxémie .

Applications De Recherche Scientifique

Flunixin meglumine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studying the synthesis and reactions of NSAIDs.

Biology: Research on flunixin meglumine focuses on its effects on cellular processes, inflammation, and pain pathways.

Medicine: The compound is extensively studied for its therapeutic effects in veterinary medicine, particularly in managing pain and inflammation in animals.

Industry: Flunixin meglumine is used in the pharmaceutical industry for the development of veterinary drugs and formulations .

Mécanisme D'action

Target of Action

Flunixin meglumine primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Flunixin meglumine acts as a COX inhibitor . By inhibiting the COX enzymes, it reduces the production of prostaglandins . This results in decreased inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by flunixin meglumine is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, flunixin meglumine disrupts this pathway, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

Flunixin meglumine exhibits a plasma half-life of 1.6 hours in horses following a single dose of 1.1 mg/kg . It is also detectable in horse plasma at 8 hours post-injection . In cattle, flunixin meglumine exhibits a terminal half-life varying from 3.14 to 8.12 hours . It is primarily eliminated through biliary excretion .

Analyse Biochimique

Biochemical Properties

Flunixin meglumine interacts with the cyclooxygenase (COX) enzymes, acting as a potent inhibitor . By inhibiting COX, it disrupts the arachidonic acid cascade, reducing the production of prostaglandins and thromboxanes . These molecules play key roles in inflammation, pain perception, and fever .

Cellular Effects

Flunixin meglumine has significant effects on various types of cells and cellular processes. It is known to control acute inflammation associated with respiratory disease in cattle . In horses, it alleviates inflammation and pain associated with musculoskeletal disorders . In pigs, it is used as an adjunctive therapy in the treatment of swine respiratory diseases .

Molecular Mechanism

The molecular mechanism of action of flunixin meglumine involves its binding to the active site of the COX enzymes, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever .

Temporal Effects in Laboratory Settings

Flunixin meglumine exhibits a short plasma half-life of approximately 1.6-2.5 hours in horses and 4 hours in cattle . Its effects can persist for up to 30 hours, likely due to accumulation at inflammatory sites .

Dosage Effects in Animal Models

The effects of flunixin meglumine can vary with different dosages in animal models. For instance, a single dose of 1 mg/kg appears safe for use in white rhinoceros . Exceeding the recommended dose or duration of treatment can increase the risk of toxicity .

Metabolic Pathways

Flunixin meglumine is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes . This inhibition disrupts the production of prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever .

Transport and Distribution

Flunixin meglumine is extensively distributed in the body following administration . It is >98% protein-bound at all physiologically relevant concentrations, suggesting that it may interact with various transporters or binding proteins .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la flunixine méglumine implique plusieurs étapes. Une méthode courante commence par la réaction de l'acide 2-chloronicotinique avec la 2-méthyl-3-trifluorométhylaniline en présence d'une base telle que l'hydroxyde de sodium. Cette réaction forme la flunixine, qui est ensuite mise à réagir avec la N-méthylglucamine pour produire la flunixine méglumine. Les conditions de réaction impliquent généralement un reflux dans un solvant tel que l'isopropanol .

Méthodes de production industrielle

La production industrielle de la flunixine méglumine utilise souvent une approche de synthèse sans solvant utilisant l'acide borique comme catalyseur. Cette méthode est avantageuse en raison de sa simplicité, de son rendement élevé et de sa nature respectueuse de l'environnement. Le processus implique l'activation catalytique de l'acide 2-chloronicotinique par l'acide borique, suivie de la réaction avec la 2-méthyl-3-trifluorométhylaniline et la formation subséquente du sel de méglumine dans des conditions de reflux .

Analyse Des Réactions Chimiques

Types de réactions

La flunixine méglumine subit diverses réactions chimiques, notamment:

Oxydation: La flunixine peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la flunixine méglumine.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la flunixine méglumine comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs tels que le borohydrure de sodium et divers catalyseurs comme l'acide borique. Les conditions de réaction impliquent souvent des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de solvants tels que l'isopropanol et l'éthanol .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés de la flunixine, tandis que les réactions de substitution peuvent produire une gamme de composés de flunixine substitués .

Applications de recherche scientifique

La flunixine méglumine a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Elle est utilisée comme composé modèle dans l'étude de la synthèse et des réactions des AINS.

Biologie: La recherche sur la flunixine méglumine se concentre sur ses effets sur les processus cellulaires, l'inflammation et les voies de la douleur.

Médecine: Le composé est largement étudié pour ses effets thérapeutiques en médecine vétérinaire, en particulier pour la gestion de la douleur et de l'inflammation chez les animaux.

Industrie: La flunixine méglumine est utilisée dans l'industrie pharmaceutique pour le développement de médicaments et de formulations vétérinaires .

Mécanisme d'action

La flunixine méglumine exerce ses effets principalement par l'inhibition des enzymes cyclooxygénases (COX). En inhibant la COX, le composé réduit la formation de prostaglandines et de thromboxanes, qui sont des médiateurs clés de l'inflammation, de la douleur et de la fièvre. Cette inhibition conduit aux effets analgésiques, anti-inflammatoires et antipyrétiques observés avec la flunixine méglumine .

Comparaison Avec Des Composés Similaires

Composés similaires

La flunixine méglumine est similaire à d'autres AINS, tels que:

Phénylbutazone: Un autre AINS utilisé en médecine vétérinaire pour ses propriétés anti-inflammatoires et analgésiques.

Kétoprofène: Un AINS utilisé pour gérer la douleur et l'inflammation chez les animaux.

Méloxicam: Un inhibiteur sélectif de la COX-2 utilisé en médecine vétérinaire pour ses effets anti-inflammatoires et analgésiques

Unicité

La flunixine méglumine est unique en raison de sa forte puissance et de son début d'action rapide. Elle est significativement plus puissante que d'autres AINS comme la phénylbutazone et le kétoprofène, ce qui la rend particulièrement efficace pour gérer la douleur et l'inflammation aiguës chez les animaux. De plus, sa capacité à inhiber les enzymes COX-1 et COX-2 contribue à ses effets anti-inflammatoires à large spectre .

Activité Biologique

Flunixin meglumine is a potent nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, particularly for pain relief and inflammation control in horses and cattle. This article explores its biological activity, focusing on pharmacokinetics, mechanisms of action, clinical applications, and safety considerations.

Pharmacokinetics

Flunixin meglumine exhibits significant pharmacokinetic properties that influence its efficacy and safety profile. The following table summarizes key pharmacokinetic parameters derived from various studies:

| Route of Administration | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC/Dose (ng·h/mL/mg) |

|---|---|---|---|---|

| Intravenous | 515.6 (369.7-714.0) | 8.67 (8.0-12.0) | 22.4 (18.3-42.5) | Not specified |

| Oral | Not specified | Not specified | Not specified | Not specified |

| Transdermal | Not specified | Not specified | Not specified | Not specified |

Studies indicate that flunixin meglumine is rapidly absorbed and has a prolonged half-life, making it suitable for once-daily dosing in clinical settings. For example, a study on transdermal administration showed that serum concentrations remained above the limit of quantification for up to 96 hours post-administration .

Flunixin meglumine primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. It has been shown to inhibit both COX-1 and COX-2 activities, leading to a significant reduction in inflammatory mediators . Additionally, flunixin has been found to inhibit 15-lipoxygenase activity, further contributing to its anti-inflammatory effects .

Clinical Applications

Flunixin meglumine is widely utilized in veterinary medicine for:

- Pain Management : Effective in managing pain associated with colic in horses and post-surgical pain.

- Anti-inflammatory Effects : Reduces inflammation in conditions such as musculoskeletal disorders.

- Fever Reduction : Administered to reduce fever caused by infections or inflammatory conditions.

A notable study demonstrated the efficacy of transdermal flunixin meglumine in donkeys, where it significantly reduced inflammation at a dose of 3.3 mg/kg .

Case Studies

- Endotoxin-Induced Inflammation : A study involving stallions showed that flunixin meglumine significantly mitigated fever and heart rate increases induced by endotoxin administration, highlighting its role in acute inflammatory responses .

- Transdermal Administration : Research on transdermal flunixin showed sustained anti-inflammatory effects lasting between 24 to 72 hours post-administration, suggesting potential for convenient dosing regimens .

Safety and Toxicity

Flunixin meglumine is generally well-tolerated; however, potential side effects include gastrointestinal irritation and renal toxicity, particularly with prolonged use or high doses. A review indicated that while some renal effects were observed in long-term studies on rats, these were not deemed significant enough to pose risks to humans under typical veterinary usage scenarios .

Propriétés

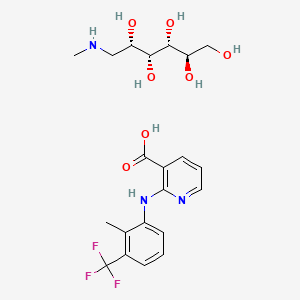

IUPAC Name |

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2.C7H17NO5/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,1H3,(H,18,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCCHNLNRBULBU-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42461-84-7 | |

| Record name | Flunixin meglumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42461-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunixin meglumine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042461847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUNIXIN MEGLUMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-deoxy-1-(methylamino)-D-glucitol 2-[2-methyl-3-(perfluoromethyl)anilino]nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNIXIN MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3JK0JW3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Flunixin meglumine is a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes [, , , ].

A: COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX, Flunixin meglumine reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects [, , , , ].

A: COX-1 is constitutively expressed and plays a role in maintaining gastrointestinal mucosal integrity. Therefore, preferential inhibition of COX-1 by Flunixin meglumine can increase the risk of gastrointestinal ulceration [, , , ].

A: Some studies suggest that Flunixin meglumine may exert anti-inflammatory effects through mechanisms independent of COX inhibition. This includes the inhibition of the proinflammatory transcription factor nuclear factor kappa B (NFκB) [, ].

A: Flunixin meglumine, when administered intravenously or added to bathing solutions, has been shown to decrease short circuit current (Isc) in the equine right ventral colon. This effect is thought to be mediated through the inhibition of prostaglandin-mediated chloride secretion [].

ANone: The molecular formula of Flunixin meglumine is C14H11ClF3NO4 • C7H17NO5, and its molecular weight is 480.9 g/mol.

A: The pharmacokinetics of Flunixin meglumine can vary significantly between species. For instance, donkeys have been shown to have a significantly lower area under the curve (AUC) and mean residence time compared to horses and mules []. In white rhinoceroses, a single oral dose of Flunixin meglumine resulted in a mean peak plasma concentration (Cmax) of 1,207 ng/ml occurring at 3 hours post-administration, with a geometric mean elimination half-life of 8.3 hours [].

A: Yes, the route of administration can impact the pharmacokinetics of Flunixin meglumine. For example, in foals, oral administration was associated with the development of oral ulcers, while intramuscular administration did not cause such ulcers [].

A: Flunixin meglumine, when administered intravenously, was found to be more effective than meloxicam or carprofen in minimizing PGE2 concentrations in the aqueous humor of dogs with experimentally induced uveitis [].

ANone: Researchers have used various animal models to evaluate the efficacy of Flunixin meglumine in different conditions. These include:

- Equine colic: Studies have investigated the impact of Flunixin meglumine on intestinal repair following ischemic injury in horses undergoing colic surgery [, , ].

- Endotoxemia: The efficacy of Flunixin meglumine in ameliorating the effects of endotoxemia has been studied in horses, dogs, and mice [, , , , , ].

- Bovine mastitis: The use of Flunixin meglumine as an adjunct treatment for endotoxin-induced mastitis has been evaluated in cows [].

- Respiratory disease in calves: Studies have investigated the efficacy of Flunixin meglumine as an adjunct to antibacterial treatment in calves with respiratory disease [, ].

A: Research shows that Flunixin meglumine can prevent pregnancy loss in mares exposed to endotoxins, but its administration needs to be initiated early in the course of endotoxemia, even before clinical signs are apparent [].

A: Yes, Flunixin meglumine has been evaluated in clinical trials, including a multicenter, blinded, randomized trial comparing its use with Firocoxib in horses with small intestinal strangulating obstruction [].

A: Flunixin meglumine, like other NSAIDs, can cause gastrointestinal ulceration, particularly with prolonged use or high doses [, , , , ]. In foals, oral administration of Flunixin meglumine was associated with the development of oral ulcers []. One study in dogs reported that Flunixin meglumine, when administered in combination with endotoxin, caused gastric ulcerations [].

A: A study investigating the effects of Flunixin meglumine in a rat rhabdomyolysis model found that while it seemed to reduce muscle injury, it exacerbated kidney damage, raising concerns about its use in such cases [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.